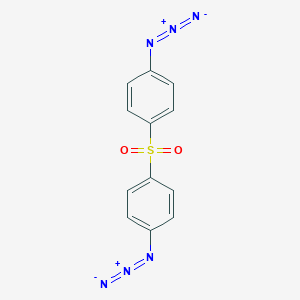

Sulfone, bis(p-azidophenyl)

説明

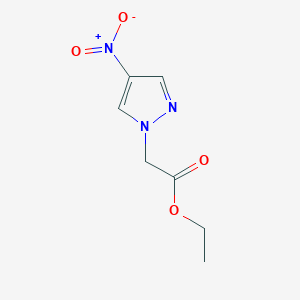

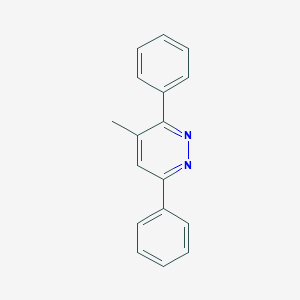

“Sulfone, bis(p-azidophenyl)” is a type of sulfone, a class of organic compounds containing a sulfonyl functional group . The compound is also known as “3,3’-Diazidodiphenyl sulfone” and has the molecular formula C12H8N6O2S .

Synthesis Analysis

The synthesis of sulfones often involves the oxidation of sulfides . For instance, 2,2,2-Trifluoroacetophenone can act as an organocatalyst to enable a cheap, highly efficient, and selective synthesis of sulfoxides and sulfones starting from sulfides in the presence of H2O2 as the oxidant .Molecular Structure Analysis

The molecular structure of “Sulfone, bis(p-azidophenyl)” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 300.296 Da, and its mono-isotopic mass is 300.042938 Da .Chemical Reactions Analysis

Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They can participate in various chemical reactions, including C–C and C–X bond construction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Sulfone, bis(p-azidophenyl)” include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties . It has 8 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 0 Rule of 5 violations .科学的研究の応用

-

Organic Chemistry

- Sulfones have been extensively exploited in organic synthesis . They participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades .

- The fundamental role that sulfones play in Organic Chemistry is two-fold: firstly, they are present in target molecules of importance in Medicinal Chemistry and Materials Science; secondly, they are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

-

Heterocyclic Synthesis

- Sulfones have been used in heterocyclic synthesis . β-Ketosulfone is an active C–H acid which has been widely used as a nucleophile in many organic transformations . It has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .

- β-Ketosulfones are considered to be reactive organic intermediates in many synthetic pathways , being used as starting materials for Michael and Knoevenagel reactions and in synthesis of acetylenes, allenes, chalcones , vinyl sulfones , polyfunctionalized 4 H -pyrans , and ketones .

-

Pharmaceuticals and Polymers

- Metal- and Photocatalytic Approaches for C–S Bond Functionalization

-

C–S Bond Functionalization

- Sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

- More recently, a radical vinylsulfonylations of α-amino carboxylic acids via direct decarboxylation through photoredox catalysis using (E)-1,2-bis(phenylsulfonyl)ethylene as radical acceptor has been reported .

-

Chemical Chameleons

- Sulfones are versatile synthetic intermediates in organic chemistry, and molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals and polymers .

- The sulfone group can be employed as a temporary modulator of chemical reactivity . Therefore a variety of different transformations are feasible with this functional group, leading to the description of sulfones as ‘chemical chameleons’ .

-

Sustainable Sulfone Synthesis

Safety And Hazards

将来の方向性

Sulfones, including “Sulfone, bis(p-azidophenyl)”, have a wide range of applications in various fields. They are used as intermediates in organic synthesis and as building blocks in the construction of biologically active molecules or functional materials . The future directions of sulfone research may involve further expanding the flexibility of C–S bonds and exploring new facets of sulfone reactivity .

特性

IUPAC Name |

1-azido-4-(4-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPUDHQXDFRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223283 | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfone, bis(p-azidophenyl) | |

CAS RN |

7300-27-8 | |

| Record name | 4,4′-Diazidodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)